Product packaging for Paniculatine(Cat. No.:)

Paniculatine

Cat. No.: B1222650
M. Wt: 277.4 g/mol
InChI Key: FXQAQYFSGHGITP-UHFFFAOYSA-N
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Description

Paniculatine is a natural product belonging to the class of Lycopodium alkaloids, isolated from plants of the Austrolycopodium genus such as Austrolycopodium paniculatum . Its complex structure is defined by a unique 6-5-5-6-fused tetracyclic diquinane core skeleton . The molecular formula for this compound is C17H27NO2, with an average mass of 277.408 g/mol . While specific biological studies on this compound itself are limited, it is of significant interest in synthetic and medicinal chemistry due to its structural similarity to other Lycopodium alkaloids . Many members of this alkaloid family exhibit potent inhibitory activity against acetylcholinesterase, a key brain enzyme responsible for degrading the neurotransmitter acetylcholine . This mechanism is a primary target for the treatment of neurodegenerative diseases, including Alzheimer's disease, making the synthetic and biological study of these compounds a valuable research endeavor . Consequently, this compound serves as an important compound for researchers exploring new synthetic routes to complex natural products and investigating the structure-activity relationships of acetylcholinesterase inhibitors. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27NO2 B1222650 Paniculatine

Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

16-hydroxy-5,14-dimethyl-5-azatetracyclo[7.7.0.01,12.03,8]hexadecan-10-one

InChI

InChI=1S/C17H27NO2/c1-10-5-12-7-14(19)16-13-3-4-18(2)9-11(13)8-17(12,16)15(20)6-10/h10-13,15-16,20H,3-9H2,1-2H3

InChI Key

FXQAQYFSGHGITP-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CC(=O)C3C2(CC4C3CCN(C4)C)C(C1)O

Synonyms

paniculatine

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographic Distribution

Paniculatine has been identified in specific plant species, most notably from the Lycopodium and Celastrus genera.

Lycopodium paniculatum , a species of clubmoss, is a primary source from which this compound was first isolated. researchgate.netchemistryviews.orgresearchgate.net This plant is part of the Lycopodiaceae family, which is known for producing a diverse array of structurally complex alkaloids. researchgate.netwikipedia.org Lycopodium paniculatum is found in regions of Chile. researchgate.net Other alkaloids, such as lycopodine (B1235814), dihydrolycopodine, and acetyldihydrolycopodine, have also been isolated from this plant. researchgate.netresearchgate.netcdnsciencepub.com

Celastrus paniculatus , a woody climbing shrub from the Celastraceae family, is another botanical source of this compound. florajournal.comijpbr.inacademicstrive.com This plant, commonly known as the "intellect tree," has a wide geographic distribution across the Indian subcontinent and Southeast Asia, including countries like India, Nepal, China, Malaysia, and Thailand. amazonaws.comresearchgate.netinnovareacademics.in The seeds, in particular, are a rich source of various phytochemicals, including a range of alkaloids. ijpbr.inresearchgate.net this compound is one of several alkaloids found in Celastrus paniculatus, alongside others like celastrine, celapanine, and celapagine. florajournal.comijpbr.inacademicstrive.comnih.gov

The following interactive table summarizes the botanical sources and distribution of this compound.

Botanical SourceFamilyCommon NameGeographic DistributionPart(s) Containing this compound
Lycopodium paniculatumLycopodiaceaeClubmossChile researchgate.netWhole Plant
Celastrus paniculatusCelastraceaeIntellect Tree, Malkangani researchgate.netIndia, Nepal, China, Southeast Asia amazonaws.comresearchgate.netinnovareacademics.inSeeds, Stem ijpbr.inresearchgate.netinnovareacademics.in

Optimized Extraction and Fractionation Protocols for Alkaloid Enrichment

The initial step in isolating this compound involves its extraction from the plant matrix, followed by fractionation to enrich the alkaloid content.

Extraction: Modern extraction techniques such as Pressurized Liquid Extraction (PLE) have proven to be highly efficient for obtaining alkaloids from Lycopodium species. nih.govmdpi.com This method utilizes elevated temperature and pressure to enhance extraction efficiency and can be optimized by testing various solvents. mdpi.com For instance, studies on Lycopodium species have shown that methanolic extracts yield a good profile of alkaloids. nih.gov Traditional methods often involve Soxhlet extraction with solvents like methanol. indexcopernicus.com

Fractionation: Following extraction, the crude extract undergoes fractionation to separate the alkaloids from other plant constituents. A common approach is acid-base partitioning . Due to their basic nature, alkaloids can be selectively extracted from an organic solvent into an acidic aqueous solution. The pH of the aqueous layer is then adjusted to be basic, causing the alkaloids to precipitate or to be re-extracted into an organic solvent, thus achieving a concentrated alkaloid fraction.

Another effective technique is subcellular fractionation , which involves separating cellular components. abcam.co.jprockefeller.eduthermofisher.com This can be particularly useful for targeting specific organelles where alkaloids may be stored. The process typically involves cell lysis followed by a series of centrifugation steps at increasing speeds to isolate different cellular fractions like nuclei, mitochondria, and cytoplasm. abcam.co.jprockefeller.edu

The table below outlines common extraction and fractionation methods.

TechniquePrincipleApplication in Alkaloid Isolation
Pressurized Liquid Extraction (PLE)Uses elevated temperature and pressure to increase extraction efficiency. mdpi.comEfficiently extracts alkaloids from plant material like Lycopodium species. nih.govmdpi.com
Soxhlet ExtractionContinuous extraction of a compound from a solid material into a hot solvent. indexcopernicus.comA traditional method used for extracting alkaloids from dried plant material. indexcopernicus.com
Acid-Base PartitioningSeparates alkaloids based on their basicity and differential solubility in acidic and basic solutions.Enriches the alkaloid fraction by removing non-alkaloidal compounds.
Subcellular FractionationSeparates cellular organelles and components based on size and density through centrifugation. abcam.co.jprockefeller.eduthermofisher.comCan be used to isolate specific cellular compartments where alkaloids are concentrated. thermofisher.comnih.gov

Advanced Chromatographic Techniques for Isolation and Purification

After obtaining an enriched alkaloid fraction, advanced chromatographic techniques are employed to isolate and purify this compound.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for the isolation of individual compounds from a complex mixture in sufficient quantities for further analysis. teledynelabs.comymc.co.jpspringernature.com This technique utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the compounds between the mobile and stationary phases. teledynelabs.com By selecting the appropriate column and mobile phase, this compound can be effectively separated from other closely related alkaloids. lcms.cz

Counter-current Chromatography (CCC): Counter-current Chromatography is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby minimizing irreversible adsorption of the sample. nih.govresearchgate.netHigh-Speed Counter-current Chromatography (HSCCC) is a widely used form of CCC for the separation of natural products, including alkaloids. nih.govmdpi.commdpi.com The selection of a suitable two-phase solvent system is crucial for successful separation. researchgate.net CCC can be used to systematically separate alkaloids based on their polarity. mdpi.com For instance, a stepwise elution approach in HSCCC can be employed to isolate multiple alkaloids with different polarities in a single run. mdpi.com

The following table details the advanced chromatographic techniques used for this compound isolation.

Chromatographic TechniquePrincipleRelevance to this compound Isolation
Preparative HPLCHigh-pressure liquid chromatography aimed at purifying significant quantities of a target compound. teledynelabs.comAllows for the fine separation and purification of this compound from other co-extracted alkaloids. lcms.cz
Counter-current Chromatography (CCC)Liquid-liquid partition chromatography without a solid support, separating compounds based on their differential partitioning between two immiscible liquid phases. nih.govresearchgate.netEffective for the preparative separation of alkaloids, including those from complex mixtures, by minimizing sample loss due to adsorption. nih.govmdpi.com

Advanced Structural Elucidation and Spectroscopic Analysis

Applications of X-ray Crystallography in Absolute Stereochemical Determination

X-ray crystallography is a cornerstone technique for definitively establishing the three-dimensional structure and absolute stereochemistry of crystalline compounds patnawomenscollege.in. For Paniculatine, an X-ray crystallographic study of its hydrobromide salt was instrumental in clarifying its structure and confirming its unique skeletal arrangement within the Lycopodium alkaloid family cdnsciencepub.comresearchgate.net. This method involves the diffraction of X-rays by the electron clouds of atoms in a crystal lattice, producing a diffraction pattern that can be mathematically reconstructed into a three-dimensional electron density map patnawomenscollege.in. This map reveals the precise positions of atoms, bond lengths, bond angles, and ultimately, the absolute configuration of chiral centers d-nb.infonorthwestern.edu. The ability to obtain diffraction-quality crystals is crucial for this technique, which can be challenging for conformationally flexible molecules mdpi.com.

Comprehensive NMR Spectroscopic Approaches (e.g., 2D NMR techniques: COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and spatial relationships between atoms in a molecule. For this compound, a range of 1D and 2D NMR experiments have been employed to assign its structure cdnsciencepub.comprinceton.eduresearchgate.netemerypharma.comcreative-biostructure.comcolumbia.edu.

COSY (Correlation Spectroscopy): This technique identifies proton-proton couplings through chemical bonds, typically over two or three bonds, revealing the connectivity of adjacent protons princeton.eduemerypharma.comcreative-biostructure.com.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with directly bonded carbon atoms (one-bond correlations), facilitating the assignment of carbons to their attached protons princeton.eduresearchgate.netemerypharma.comcreative-biostructure.comcolumbia.edu.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC detects correlations between protons and carbons separated by two to four bonds, providing crucial information for piecing together the molecular skeleton and confirming long-range connectivities princeton.eduresearchgate.netemerypharma.comcreative-biostructure.comcolumbia.edu.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies through-space correlations between protons that are in close proximity (typically within 5-7 Å), providing insights into the molecule's three-dimensional conformation and relative stereochemistry princeton.eduresearchgate.netemerypharma.comcreative-biostructure.com.

These multidimensional NMR experiments, when analyzed in conjunction with 1D ¹H and ¹³C NMR spectra, allow for the systematic assignment of all atoms and the confirmation of structural features cdnsciencepub.comemerypharma.comacs.org.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, enabling the determination of the precise molecular formula of this compound cdnsciencepub.comnih.govmcmaster.ca. By measuring the mass-to-charge ratio (m/z) of the molecular ion and its fragments with high precision, HRMS can distinguish between compounds with similar nominal masses but different elemental compositions nih.gov.

Furthermore, the fragmentation patterns observed in mass spectrometry (MS) experiments, particularly in tandem MS (MS/MS) or through techniques like Electron-Activated Dissociation (EAD), offer valuable insights into the molecule's structure nih.govmcmaster.calibretexts.orglifesciencesite.comwikipedia.org. Analyzing these fragmentation pathways, which are the result of the dissociation of energetically unstable molecular ions, helps in identifying characteristic structural motifs and confirming the proposed connectivity nih.govlibretexts.orgwikipedia.org. For this compound, HRMS data has been used to confirm its molecular formula and support its structural assignment cdnsciencepub.com.

Chiroptical Methods for Confirming Absolute Configuration (e.g., ECD, ORD)

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful tools for determining the absolute configuration of chiral molecules, especially when X-ray crystallography is not feasible or when working in solution mdpi.commdpi.comresearchgate.netresearchgate.net. These techniques measure the differential absorption or rotation of left and right circularly polarized light by chiral molecules.

ECD Spectroscopy: This method relies on the differential absorption of circularly polarized light by electronic transitions within chromophores. By comparing experimental ECD spectra with those predicted by quantum chemical calculations (e.g., time-dependent density functional theory - TD-DFT), the absolute configuration can be assigned mdpi.comresearchgate.netresearchgate.netfrontiersin.org.

ORD Spectroscopy: ORD measures the rotation of the plane of polarized light as a function of wavelength. Similar to ECD, experimental ORD data can be compared with theoretical calculations to confirm stereochemistry mdpi.commdpi.comresearchgate.netfrontiersin.org.

While specific ECD/ORD data for this compound are not detailed in the provided snippets, these methods are standard for confirming the absolute configuration of complex natural products, often used in conjunction with other spectroscopic data mdpi.commdpi.comresearchgate.net.

Computational Chemistry in Supporting Structural Assignments

Computational chemistry plays a vital role in supporting and validating structural assignments derived from experimental data acs.orgfrontiersin.orgcityu.edu.hkplos.orgdur.ac.uk. Techniques such as Density Functional Theory (DFT) can be used to predict various spectroscopic properties, including NMR chemical shifts, ECD spectra, and fragmentation patterns mdpi.comresearchgate.netfrontiersin.orgcityu.edu.hkplos.org.

By performing quantum chemical calculations on proposed structures of this compound, researchers can generate theoretical spectra that are then compared with experimental data mdpi.comresearchgate.netfrontiersin.orgcityu.edu.hkplos.org. For instance, calculated NMR spectra can aid in assigning complex ¹H and ¹³C NMR signals, while calculated ECD spectra can be matched with experimental ECD curves to confirm absolute stereochemistry mdpi.comresearchgate.netfrontiersin.org. Computational methods also help in understanding reaction mechanisms and predicting molecular properties, thereby reinforcing the confidence in the elucidated structure cityu.edu.hkplos.org. The use of computational chemistry has been highlighted as a critical component in the complete structural assignment of complex natural products, often in conjunction with total synthesis validation acs.org.

Synthetic Chemistry of Paniculatine

Comparative Analysis of Synthetic Efficiencies, Step Economy, and Stereocontrol Strategies

The total synthesis of complex natural products like paniculatine is a testament to the ingenuity and evolution of organic chemistry. Over the years, various research groups have developed distinct strategies to construct its intricate tetracyclic diquinane core, each offering unique advantages in terms of efficiency, step economy, and stereocontrol. A comparative analysis of these synthetic endeavors reveals significant advancements in methodology and a drive towards more streamlined and stereoselective routes.

Step Economy: Minimizing the number of synthetic steps is a critical metric for efficiency, impacting cost, time, and resource utilization nih.gov. Early syntheses of this compound and its related Lycopodium alkaloids often involved longer sequences. For instance, Sha et al. reported a 26-step asymmetric synthesis of (+)-paniculatine in 1999, employing tandem radical cyclization researchgate.netdatapdf.com. Similarly, Overman and coworkers' seminal work on related structures utilized a Prins-pinacol rearrangement, contributing to syntheses of comparable length mdpi.com.

More recently, significant progress has been made in reducing the step count. A highly convergent synthesis reported in 2015, starting from the chiral pool material (+)-pulegone, achieved the tetracyclic framework in a mere 12–14 steps, establishing it as the shortest synthesis to date at that time datapdf.comnih.gov. Further advancements include Qiu and coworkers' 2019 asymmetric synthesis, which stands out as the most concise route reported to date, requiring only ten steps from simple building blocks researchgate.netmdpi.com. These shorter syntheses often rely on key cascade reactions or highly efficient coupling strategies.

Stereocontrol Strategies: The this compound molecule possesses multiple stereogenic centers, making stereocontrol a paramount challenge in its synthesis. Different strategies have been employed to establish the correct relative and absolute stereochemistry:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as (+)-pulegone, provides a direct route to control the absolute stereochemistry of the target molecule datapdf.comnih.gov.

Asymmetric Catalysis: Employing chiral catalysts, including organocatalysts or metal-based catalysts, can induce enantioselectivity or diastereoselectivity in key bond-forming reactions. For instance, an organocatalytic intramolecular Michael addition has been utilized to construct the tricyclic carbo-framework with excellent stereoselectivities researchgate.netresearchgate.net.

Stereoselective Cyclizations: Reactions such as the Prins-pinacol rearrangement are highly effective in establishing multiple stereocenters in a single step with excellent stereocontrol mdpi.com. Similarly, intramolecular Pauson-Khand reactions have been employed to stereoselectively construct bicyclic systems that form the core of this compound acs.orgjst.go.jp. Tandem radical cyclizations and intramolecular alkylations have also been instrumental in setting key stereocenters researchgate.netresearchgate.net.

Diastereoselective Reductions: In later stages of synthesis, regioselective and diastereoselective reductions of carbonyl groups are often employed to set specific stereocenters, as seen in the reduction of tetracyclic triketones mdpi.com.

The development of these diverse synthetic strategies highlights a continuous effort to improve not only the length of the synthesis but also the precision with which the complex stereochemical architecture of this compound can be assembled.

Comparative Summary of Key Synthetic Approaches:

Synthetic Route/ResearchersKey Stereocontrol StrategyNumber of StepsOverall Yield (approx.)Notable Features
Sha et al. (1999)Tandem radical cyclization26Not specifiedFirst asymmetric synthesis; utilized tandem radical cyclization.
Overman et al. (1989)Prins-pinacol rearrangement25-26Not specifiedEstablished five stereocenters in one step; high stereochemical economy.
2015 Pulegone RouteTandem acylation-alkylation, Pd-catalyzed reactions12-14~9.1%Highly convergent; utilized (+)-pulegone as chiral starting material; shortest to date at the time of publication.
Qiu et al. (2019)Organocatalytic Michael addition, diastereoselective reduction10Not specifiedMost concise synthesis to date; efficient construction of tricyclic framework with dense stereogenic centers.
Pauson-Khand based routesDouble intramolecular Pauson-Khand reactionsNot specifiedNot specifiedStereoselective construction of bicyclo[4.3.0] and bicyclo[3.3.0] skeletons.
Yang et al.Intramolecular alkylationNot specifiedNot specifiedAssembly of all-carbon quaternary stereocenters.

Compound List:

this compound

Magellanine

Magellaninone

(+)-pulegone

(+)-13-epi-paniculatine

(+)-3-hydroxyl-13-dehydro-paniculatine

Palhinine A

Biosynthetic Investigations and Proposed Pathways

Isotopic Labeling Studies for Precursor Incorporation

Isotopic labeling is a fundamental technique used to trace the metabolic journey of precursor molecules into a final natural product. wikipedia.org For Lycopodium alkaloids, these studies have been crucial in identifying the primary building blocks of their intricate carbon skeletons. psu.edu

Feeding experiments using radiolabeled compounds in Lycopodium species have established that the amino acid L-lysine is the primary precursor. jst.go.jp The biosynthetic pathway is initiated by the decarboxylation of L-lysine to produce cadaverine (B124047). pnas.org Further studies demonstrated that pelletierine (B1199966), a piperidine (B6355638) alkaloid derived from lysine (B10760008), serves as a key intermediate, forming the characteristic C₈N unit of the alkaloid structure. jst.go.jppnas.org

Isotope labeling has strongly suggested that the full C₁₆N₂ scaffold of many Lycopodium alkaloids is assembled from two such lysine-derived C₈ units. pnas.org While early hypotheses proposed the condensation of two pelletierine units, later studies pointed towards a more complex scenario. Labeling has confirmed that while one "half" of the C₁₆ scaffold incorporates pelletierine, the other half likely originates from 4-(2-piperidyl)acetoacetate or a similar compound, which is itself derived from the condensation of a pelletierine precursor with an acetate/malonate-derived C₄ unit. jst.go.jppnas.org

PrecursorIsotope UsedKey FindingReference(s)
L-LysineRadioactive/Stable IsotopesConfirmed as the primary building block for the piperidine rings. pnas.org, jst.go.jp
CadaverineRadioactive/Stable IsotopesIdentified as the initial intermediate formed via lysine decarboxylation. pnas.org
PelletierineRadioactive/Stable IsotopesEstablished as a key C₈ intermediate incorporated into the alkaloid scaffold. pnas.org, jst.go.jp
Acetate/MalonateRadioactive/Stable IsotopesImplicated as the source for the C₄ unit that condenses with a lysine-derived intermediate to form the second half of the C₁₆ scaffold. pnas.org, jst.go.jp

Putative Enzymatic Transformations and Biosynthetic Cascade Hypotheses

Building on the insights from labeling studies, researchers have proposed detailed biosynthetic pathways involving a series of enzymatic transformations. The biosynthesis is thought to proceed through a cascade of reactions that build and rearrange the complex polycyclic structure.

The initial steps are well-supported by biochemical evidence. L-lysine is converted to cadaverine by an L-lysine decarboxylase (LDC) enzyme. pnas.org Subsequently, a copper amine oxidase (CAO) is believed to catalyze the oxidation of cadaverine, leading to the formation of 1-piperideine (B1218934), the cyclic imine precursor essential for the next stage. pnas.org

A crucial step in the pathway involves the generation of the C₁₆ scaffold. This is catalyzed by a type III polyketide synthase (PKS), which has been shown to not only generate a requisite polyketide substrate from malonate but also to catalyze its condensation with the 1-piperideine imine. pnas.org This reaction produces key intermediates like 4-phenylacetic acid (4PAA) and pelletierine. pnas.org

From these early intermediates, a widely accepted hypothesis suggests that a key C₁₆N₂ intermediate, phlegmarine (B1213893), is formed. psu.eduub.edu Phlegmarine is considered the precursor to the four major structural classes of Lycopodium alkaloids. ub.eduresearchgate.net The proposed cascade continues as follows:

Lycodane Skeleton Formation: An intramolecular bond formation between C-4 and C-13 of phlegmarine yields the lycodane skeleton, the parent structure of alkaloids like lycodine. psu.eduub.edu

Lycopodine (B1235814) Skeleton Formation: A subsequent rearrangement involving the detachment of C-1 from one nitrogen atom and reattachment to the other nitrogen forms the lycopodine skeleton. psu.eduub.edu

Fawcettimine (B102650) Skeleton Formation: Paniculatine is structurally most similar to the fawcettimine class of alkaloids. cdnsciencepub.com The fawcettimine skeleton is hypothesized to arise from a rearrangement of the lycopodine structure, where the bond between C-4 and C-13 migrates to C-12, forming a characteristic five-membered ring. ub.edu

Further downstream transformations, such as oxidations, reductions, and isomerizations, are required to achieve the final structure of this compound. The discovery of several Fe(II)/2-oxoglutarate-dependent dioxygenase (2OGD) enzymes involved in the biosynthesis of the related alkaloid huperzine A highlights the types of complex tailoring enzymes that likely participate in these late-stage modifications. nih.gov

Enzyme / Enzyme ClassProposed Function in Lycopodium Alkaloid BiosynthesisReference(s)
L-lysine decarboxylase (LDC)Catalyzes the decarboxylation of L-lysine to form cadaverine. pnas.org
Copper amine oxidase (CAO)Catalyzes the oxidation of cadaverine to form the cyclic imine 1-piperideine. pnas.org
Type III Polyketide Synthase (PKS)Catalyzes the condensation of a polyketide with 1-piperideine to generate key C₈ and C₁₆ intermediates. pnas.org
Fe(II)/2-oxoglutarate-dependent dioxygenases (2OGD)Catalyze diverse downstream tailoring reactions such as desaturation, ring cleavage, and isomerization. nih.gov

Genetic and Molecular Approaches to Biosynthetic Gene Cluster Elucidation

Recent advances in genomics and transcriptomics have revolutionized the study of natural product biosynthesis, allowing researchers to move beyond feeding studies and directly identify the genes responsible for these complex pathways.

A landmark study in the field utilized a combination of metabolomic profiling and transcriptomics in the club moss Phlegmariurus tetrastichus to identify a "metabolic regulon"—a set of biosynthetic genes that are co-regulated and expressed in a developmentally controlled manner. pnas.orgnih.gov This approach successfully linked the production of Lycopodium alkaloids to a specific suite of genes, bypassing the need for traditional and often difficult genetic mapping in these slow-growing plants. pnas.org

The discovery of this putative gene cluster facilitated the functional characterization of six enzymes that are involved in the initial and final steps of huperzine A biosynthesis. nih.gov This included the identification of the PKS responsible for the crucial imine-polyketide condensation and several 2OGD enzymes that perform complex downstream modifications. nih.gov

While the complete biosynthetic gene cluster for this compound has not been explicitly delineated, these findings provide a powerful blueprint. The genes identified in P. tetrastichus for the biosynthesis of the core Lycopodium scaffold are expected to have homologs in Lycopodium paniculatum, the source of this compound. Future research involving genome mining and transcriptomics in L. paniculatum will likely uncover the specific gene cluster and the precise enzymatic steps that lead to the unique tetracyclic structure of this compound.

Mechanistic Studies of Biological Activities

Molecular Targets and Receptor Binding Analysis

A primary molecular target identified for paniculatine is the enzyme acetylcholinesterase (AChE). AChE is crucial for neurotransmission, as it hydrolyzes the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, this compound increases acetylcholine levels in the synaptic cleft, which is a key strategy for managing cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease (AD) rasayanjournal.co.innih.govheraldopenaccess.us.

Molecular docking studies have provided insights into the binding interactions of this compound with AChE. The compound's quaternary ammonium (B1175870) group engages in π-cation interactions with Tyrosine 341 within the enzyme's active site. Additionally, a hydroxyl group on this compound forms a hydrogen bond with Histidine 447, contributing to its binding affinity rasayanjournal.co.in. Further analysis indicates that the coumarin (B35378) ring system within this compound facilitates stacking interactions with aromatic residues such as Tryptophan 84 and Phenylalanine 330 in the AChE active site nih.gov. These specific interactions, including hydrogen bonding mediated by ketone and hydroxyl functionalities, are critical for the molecule's ability to bind to and inhibit the target enzyme nih.govnih.gov. Beyond AChE, network analysis has also suggested potential interactions with other molecular targets, including Mitogen-activated protein kinase 3 (MAPK3) and P-glycoprotein (Pgp), though the mechanistic implications of these interactions require further investigation referencecitationanalysis.com.

Enzymatic Kinetics and Specificity of Interaction with Biological Macromolecules

Enzyme kinetic studies are essential for understanding the precise manner in which compounds like this compound interact with enzymes. This compound has been characterized as a mixed-type inhibitor for both AChE and Butyrylcholinesterase (BChE) nih.govresearchgate.netfrontiersin.org. This mode of inhibition implies that this compound can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the enzyme's catalytic efficiency wikipedia.org.

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against AChE, with an IC50 value of 31.6 µM nih.govresearchgate.netmdpi.com. It also shows moderate-to-good activity against BChE, without a strong preference for either enzyme researchgate.netfrontiersin.org. The kinetic parameters, such as the inhibition constant (Ki), quantify the strength of this interaction nih.govresearchgate.net. Furthermore, molecular dynamics simulations suggest that the stability of the this compound-AChE complex is comparable to that of Tacrine, a well-established AChE inhibitor, highlighting its potential as a therapeutic agent nih.gov.

Cellular and Subcellular Mechanistic Investigations

At the cellular level, this compound and extracts containing it from Celastrus paniculatus exert neuroprotective effects. These effects are partly attributed to the compound's ability to reduce oxidative stress and inflammation within the brain afjbs.com. Mechanistically, these neuroprotective actions are believed to involve the modulation of signaling pathways that promote neuronal survival and protect against apoptosis (programmed cell death) afjbs.com. This compound has also been implicated in inducing growth inhibition followed by apoptosis in cancer cells, involving pathways regulated by p53 and mitogen-activated protein (MAP) kinases nih.gov.

The antioxidant properties of Celastrus paniculatus are considered a major contributor to its memory-enhancing and neuroprotective activities. These antioxidants can scavenge free radicals and prevent hydrogen peroxide-induced cell death, potentially by influencing neurotransmitter systems like dopamine (B1211576) cambridgescholars.comnih.gov. Additionally, aqueous extracts of C. paniculatus have demonstrated the ability to antagonize NMDA receptors and their associated calcium ion fluxes, offering protection against glutamate-induced neurotoxicity nih.gov.

Structure-Activity Relationship (SAR) Studies on this compound and its Related Alkaloids

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity wikipedia.orgcollaborativedrug.comgardp.org. For this compound and related compounds, SAR investigations have primarily focused on their cholinesterase inhibitory potential nih.govfrontiersin.orgmdpi.comekb.eg.

Identification of Pharmacophore Features

SAR analyses suggest that certain structural features are critical for this compound's biological activity. The coumarin nucleus, particularly with substituents at the C-8 position, appears important for cholinesterase inhibition nih.gov. Key functional groups, such as ketone and hydroxyl moieties, are vital for establishing hydrogen bonds with the enzyme's active site, thereby mediating effective binding nih.govnih.gov. The presence of a quaternary ammonium group is also significant, facilitating π-cation interactions with aromatic amino acid residues in the target enzyme rasayanjournal.co.in.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to predict biological activity based on molecular structure wikipedia.orgcollaborativedrug.com. This approach, often coupled with molecular docking and molecular dynamics (MD) simulations, is instrumental in understanding the mechanisms of enzyme inhibition nih.govnih.govmdpi.comekb.egjchr.orgresearchgate.net. QSAR studies have been employed to identify potent AChE inhibitors and to elucidate the structural determinants of their activity mdpi.comekb.eg. For instance, MD simulations have revealed that the this compound-AChE complex exhibits stability comparable to that of the drug Tacrine, reinforcing the predictive power of these modeling techniques for understanding mechanistic pathways nih.gov. These computational methods help in identifying key binding interactions, such as hydrogen bonding, which are crucial for inhibitor efficacy nih.govnih.gov.

Compound List:

this compound

Acetylcholinesterase (AChE)

Butyrylcholinesterase (BChE)

Tacrine

Donepezil

Rivastigmine

Galanthamine

Murranganone

2′-O-ethylmurrangatin

Mitogen-activated protein kinase 3 (MAPK3)

P-glycoprotein (Pgp)

Chemical Modification and Derivatization Studies

Rational Design and Synthesis of Paniculatine Analogues for Mechanistic Probing

The rational design of this compound analogues has been integrated into total synthesis campaigns, where the primary goal is often to overcome significant synthetic hurdles. The insights gained from these strategies can, in turn, inform how the core structure might be modified for future mechanistic studies. Members of the Lycopodium family of alkaloids, including this compound, are noted for possessing potent anti-inflammatory and acetylcholinesterase-inhibitory properties, making them relevant for research into neurodegenerative diseases. nih.govresearchgate.net

A notable example of rational design is the collective total synthesis of (+)-paniculatine and related alkaloids developed by the Yang research group. nih.govresearchgate.net Their strategy was based on the "logic-guided addition of a strategically useful hydroxyl group at C-3" of the this compound core. researchgate.netresearchgate.net This modification was not arbitrary; its inclusion was designed to facilitate a crucial, site-specific, and stereoselective intramolecular aldol (B89426) cyclization. This key step enabled the rapid assembly of the formidable tetracyclic core, demonstrating an efficient "ABD → ABCD" ring construction approach. researchgate.netresearchgate.net While the immediate goal was to enable a more efficient synthesis, this strategy inherently produced a hydroxylated analogue, providing a synthetic pathway to derivatives with potentially altered biological activity or properties suitable for further functionalization.

The development of concise synthetic routes, such as the 10-step synthesis by Qiu and coworkers, also opens avenues for analogue creation. nih.govchemistryviews.org Their strategy, which hinges on an intramolecular Michael addition to form one of the five-membered rings, could potentially be adapted by modifying the precursor substrates to generate a library of this compound-like structures for mechanistic evaluation. nih.govchemistryviews.org

Semisynthetic Modifications and Structure Diversification Strategies

Structure diversification is most effectively achieved through divergent total synthesis, where a common late-stage intermediate is used to produce multiple, structurally related natural products and their analogues. This approach is more efficient than developing a separate de novo synthesis for each target molecule.

The synthetic work by Yang and coworkers serves as a prime example of this strategy. nih.gov Their campaign not only yielded (+)-paniculatine but also culminated in the synthesis of two distinct analogues: (+)-3-hydroxyl-13-dehydro-paniculatine and (-)-13-epi-paniculatine. nih.govnih.govresearchgate.net This achievement highlights a successful structure diversification strategy, allowing access to multiple compounds from a single, unified synthetic pathway. The ability to generate epimers like (-)-13-epi-paniculatine is particularly valuable for structure-activity relationship (SAR) studies, as it allows for the investigation of the stereochemical requirements of biological targets.

The key features of these synthetic strategies, which enable the creation of analogues, are summarized in the table below.

This compound AnalogueKey Synthetic Strategy / RationaleReference
(+)-3-hydroxyl-13-dehydro-paniculatineLogic-guided introduction of a C-3 hydroxyl group to facilitate a key site-specific and stereoselective aldol cyclization for core assembly. nih.govnih.govresearchgate.net
(-)-13-epi-paniculatineDivergent total synthesis from a common tetracyclic intermediate, allowing for late-stage modification to alter the stereochemistry at the C-13 position. nih.govnih.govresearchgate.net

Chemoenzymatic Approaches for Selective Derivatization

A review of the scientific literature did not yield specific studies detailing the use of chemoenzymatic methods for the selective derivatization of the this compound molecule. While chemoenzymatic synthesis is a powerful tool for creating complex natural products and their analogues, its application directly to this compound has not been reported. nih.gov

Synthesis of Labeled this compound for Biological Tracing and Mechanistic Studies

No specific instances of the synthesis of isotopically labeled this compound (e.g., using ²H, ¹³C, or ¹⁸F) for biological tracing or mechanistic studies were found in the reviewed literature. The synthesis of such labeled compounds is crucial for in vivo imaging and metabolic studies but appears to be an area yet to be explored for this particular alkaloid.

Advanced Analytical and Quantitative Methodologies

Development of Hyphenated Techniques for Paniculatine Profiling in Complex Biological or Botanical Extracts (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of specific alkaloids like this compound in intricate botanical samples, such as extracts from the Lycopodium species. researchgate.netresearchgate.net The complexity of these extracts, containing numerous structurally similar alkaloids, necessitates the high resolving power of chromatography combined with the specificity of mass spectrometry. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of non-volatile and thermally sensitive compounds like this compound. The technique involves separating the components of an extract using liquid chromatography, followed by ionization and analysis via tandem mass spectrometry. Ultra-High-Performance Liquid Chromatography (UPLC) is often preferred for its enhanced resolution and speed. nih.govnih.gov For Lycopodium alkaloids, a reversed-phase C18 column is commonly employed with a gradient mobile phase, typically consisting of acetonitrile (B52724) and water with additives like formic acid to improve ionization efficiency. nih.gov

The mass spectrometer, often a quadrupole-time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, provides high-resolution mass data. nih.gov This allows for the determination of the elemental composition of this compound and its fragments. In tandem MS (MS/MS), a specific precursor ion corresponding to this compound is selected, fragmented, and the resulting product ions are analyzed, creating a unique fragmentation pattern that serves as a structural fingerprint for confident identification, even in the presence of co-eluting isomers. researchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS is well-suited for volatile and thermally stable compounds. While many complex alkaloids require derivatization to increase their volatility for GC analysis, this technique has been successfully applied to the profiling of various Lycopodium alkaloids. mcmaster.caresearchgate.net The methodology involves vaporizing the sample, separating its components in a gaseous mobile phase through a capillary column, and then detecting them by mass spectrometry. Electron ionization (EI) is a common technique used to generate characteristic and reproducible mass spectra for library matching. researchgate.net High-resolution GC-MS can provide exact mass measurements, aiding in the confirmation of molecular formulas. researchgate.net

The table below summarizes typical parameters that would be adapted for the profiling of this compound in botanical extracts based on established methods for related alkaloids.

ParameterLC-MS/MS (UPLC-Q-TOF/MS)GC-MS/MS
Chromatography Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Gradient of Acetonitrile and Water (with 0.1% Formic Acid)Helium (at a constant flow rate)
Ionization Mode Positive Electrospray Ionization (ESI+)Electron Ionization (EI)
MS Analysis Mode Tandem MS (MS/MS) for fragmentation analysisFull Scan and/or Selected Ion Monitoring (SIM)
Key Advantage for this compound High sensitivity and specificity for a non-volatile compound in a complex matrix. nih.govProvides distinct fragmentation patterns for structural confirmation. researchgate.net

Application of Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for quantification due to its exceptional accuracy and precision. nih.govosti.gov It combines the selectivity of mass spectrometry with the use of an isotopically labeled version of the analyte as an internal standard. nih.gov This standard, ideally labeled with stable isotopes like ¹³C, ¹⁵N, or ²H, is chemically identical to the analyte (this compound) and thus behaves identically during sample preparation, extraction, and ionization, correcting for any sample loss or matrix effects. rsc.org

The IDMS workflow for this compound would involve:

Synthesis of Standard: A stable isotope-labeled this compound (e.g., this compound-d3, with three deuterium (B1214612) atoms) would need to be synthesized and its purity and isotopic enrichment accurately characterized.

Sample Spiking: A known amount of the labeled standard is added to the sample containing the native (unlabeled) this compound at the very beginning of the sample preparation process.

Sample Preparation: The sample is homogenized and extracted to isolate the analyte and the standard.

MS Analysis: The sample is analyzed, typically by LC-MS/MS or GC-MS. The mass spectrometer is set to monitor at least one specific mass transition for the native this compound and one for the labeled standard.

Quantification: The concentration of native this compound is determined by measuring the ratio of the signal response of the native analyte to that of the isotopically labeled internal standard. osti.gov

While the specific application of IDMS to this compound is not widely documented, this "gold standard" technique is theoretically applicable and would provide the most accurate quantification possible.

The following table shows the principle of selecting mass transitions for an IDMS experiment.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Monitored Transition
This compound (Native) [M+H]⁺Fragment A[M+H]⁺ → Fragment A
This compound-d3 (Labeled IS) [M+3+H]⁺Fragment A+3[M+3+H]⁺ → Fragment A+3

High-Throughput Screening Methodologies for Derivative Analysis

High-Throughput Screening (HTS) involves the use of automation and large-scale data processing to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.gov This methodology is crucial for drug discovery and for analyzing derivatives of a lead compound like this compound to identify analogs with improved properties. Given that some Lycopodium alkaloids exhibit acetylcholinesterase (AChE) inhibitory activity, an HTS campaign could be designed to screen a library of this compound derivatives for enhanced AChE inhibition. rsc.org

A hypothetical HTS workflow for this compound derivatives would include:

Library Generation: A chemical library of this compound derivatives would be created through combinatorial synthesis, modifying various functional groups on the this compound scaffold.

Assay Development: A robust and sensitive in vitro assay is developed. For AChE inhibition, a common method is the Ellman's assay, where the activity of AChE is measured by the production of a yellow-colored product (5-thio-2-nitrobenzoate) that can be detected spectrophotometrically.

Automation and Screening: The assay is miniaturized into a microplate format (e.g., 384- or 1536-well plates). Robotic systems handle the dispensing of the enzyme (AChE), substrate, the chromogenic reagent, and the this compound derivatives from the compound library.

Data Acquisition and Analysis: A plate reader automatically measures the absorbance in each well. The degree of color inhibition corresponds to the potency of the derivative as an AChE inhibitor. Sophisticated software is used to process the large volumes of data, calculate inhibition percentages, and identify "hits." nih.gov

This approach allows for the rapid and efficient analysis of a large number of derivatives, accelerating the identification of candidates with potentially superior therapeutic properties.

The table below outlines the key stages of a hypothetical HTS campaign.

StageDescriptionExample Component/Action
1. Library Preparation A collection of structurally diverse this compound derivatives is prepared and organized in microplates.10,000 unique this compound analogs.
2. Assay Miniaturization The biological assay is adapted to a small volume in a multi-well plate format.Ellman's colorimetric assay in a 384-well plate.
3. Robotic Screening Automated liquid handlers dispense reagents and test compounds into the assay plates.Dispensing of AChE enzyme, substrate, and library compounds.
4. Signal Detection A detector measures the output of the assay (e.g., color, fluorescence).Spectrophotometric plate reader measures absorbance at 412 nm.
5. Data Analysis Raw data is processed to identify active compounds ("hits") based on predefined criteria.Compounds causing >50% inhibition are flagged as primary hits for further study.

Future Directions and Research Challenges

Elucidation of Unexplored Biosynthetic Pathways and Enzymes

A significant gap in the current understanding of Paniculatine lies in its biosynthesis. As a complex natural product, its formation in Lycopodium paniculatum involves a series of intricate, enzyme-catalyzed reactions. While the general origin of Lycopodium alkaloids is known, the specific enzymatic machinery and intermediate steps leading to the unique tetracyclic framework of this compound remain largely uncharacterized.

Future research must focus on identifying and characterizing the enzymes responsible for its formation. This includes a range of potential enzyme classes that could be involved in the intricate cyclizations and stereochemical control that define this compound's structure.

Potential Enzyme Classes for Investigation in this compound Biosynthesis:

Enzyme ClassPotential Role in this compound Biosynthesis
Prenyltransferases (PTs)Catalyze the initial steps in terpenoid biosynthesis, which may be precursors to the alkaloid structure.
Cytochrome P450 Monooxygenases (P450s)Known to be involved in a wide array of oxidative reactions, including hydroxylations and rearrangements critical for forming complex ring systems.
Flavin-dependent Monooxygenases (FMOs)Could participate in key oxidative steps in the biosynthetic pathway. mdpi.com
Terpene Cyclases (TCs)Responsible for the cyclization of linear isoprenoid precursors into various cyclic skeletons, a key process in forming the core structure.
AcyltransferasesMay be involved in the modification of intermediate compounds.

Elucidating these pathways will not only provide fundamental insights into natural product biosynthesis but could also open avenues for biocatalysis and metabolic engineering approaches to produce this compound or novel analogs in heterologous systems.

Development of Highly Sustainable and Economical Total Synthesis Routes

The total synthesis of this compound is a formidable challenge due to its complex tetracyclic structure and seven stereogenic centers. chemistryviews.org Several research groups have successfully completed its synthesis, but these routes often involve a large number of steps, limiting their practicality for large-scale production. chemistryviews.orgresearchgate.net

A major ongoing challenge is the development of more efficient, sustainable, and cost-effective synthetic strategies. This involves minimizing the number of steps (step economy), maximizing the incorporation of starting material atoms into the final product (atom economy), and using environmentally benign reagents and solvents.

Comparison of Reported Total Syntheses of (+)-Paniculatine:

Lead Researcher/GroupYearKey Features of the Synthetic RouteNumber of StepsOverall Yield
Sha1999First total synthesis, based on a tandem radical cyclization.>20Not specified
Mukai2007Involved two intramolecular Pauson-Khand reactions of enynes.43-45Not specified
Yan2015Utilized a palladium-catalyzed olefin insertion. nih.govacs.orgnih.gov12-14Not specified
Qiu2019Employs an intramolecular Michael addition to complete the tetracyclic system. chemistryviews.orgnih.gov1012%

Future efforts should focus on discovering novel cyclization strategies, utilizing catalysis (organocatalysis, metal catalysis) to form multiple bonds in a single operation, and starting from inexpensive and readily available chiral precursors. researchgate.netacs.orgnih.gov Achieving a highly convergent and scalable synthesis is crucial for enabling further biological studies and potential therapeutic development.

Discovery and Characterization of Novel Molecular Targets

While the Lycopodium alkaloid family is known for a range of biological activities, including anti-inflammatory and acetylcholinesterase-inhibitory properties, the specific molecular targets of this compound are not well understood. researchgate.net Preliminary studies on extracts of plants containing this compound suggest potential neuroprotective effects, possibly through antioxidant mechanisms or interaction with glutamate (B1630785) receptors like the NMDA receptor. nih.gov However, these studies involve complex mixtures, and the direct targets of this compound remain to be identified.

A critical area for future research is the systematic screening of this compound against a wide array of biological targets to uncover its mechanism of action. This could involve target-based screening against known enzymes and receptors implicated in neurological and inflammatory diseases, as well as unbiased phenotypic screening to identify novel cellular effects.

Potential Research Approaches for Target Identification:

MethodDescription
Affinity ChromatographyImmobilized this compound is used to capture its binding partners from cell lysates.
Chemical ProteomicsUsing tagged this compound probes to identify protein interactions within a complex biological sample.
High-Throughput ScreeningTesting this compound against large panels of recombinant enzymes and receptors.
Cellular Thermal Shift Assay (CETSA)Measures the change in thermal stability of proteins upon ligand binding to identify direct targets in a cellular context.
Transcriptomic/Proteomic AnalysisAnalyzing changes in gene or protein expression in cells treated with this compound to infer affected pathways.

Identifying the specific molecular targets will be instrumental in understanding its therapeutic potential, particularly for neurodegenerative diseases like Alzheimer's, and for designing more potent and selective analogs. researchgate.netnih.gov

Integration of Computational Chemistry and Artificial Intelligence in this compound Design and Mechanistic Prediction

The fields of computational chemistry and artificial intelligence (AI) offer powerful tools that can significantly accelerate research into complex molecules like this compound. nih.govresearchgate.net These in silico methods can be applied to various aspects of this compound research, from optimizing its synthesis to predicting its biological activity and mechanism of action.

Computational chemistry can be used to model reaction pathways and transition states, aiding in the design of more efficient synthetic routes. mdpi.comnih.gov It can also be employed for molecular docking studies to predict how this compound might bind to potential biological targets, helping to prioritize experimental validation. nih.gov

AI and machine learning algorithms can be trained on existing data from other natural products to predict the bioactivity of this compound and its derivatives. nih.gov These models can also help to analyze complex biological data generated from screening experiments, identifying patterns and correlations that might not be apparent through traditional analysis. This integration can help in understanding complex biological systems and predicting the effects of new compounds. nih.govresearchgate.net

Potential Applications of Computational and AI Methods in this compound Research:

Area of ApplicationSpecific Computational/AI Technique
Synthesis DesignDensity Functional Theory (DFT) calculations to model reaction mechanisms and predict outcomes. mdpi.com
Target PredictionMolecular docking and molecular dynamics simulations to model interactions with known protein structures. nih.govnih.gov
Bioactivity PredictionQuantitative Structure-Activity Relationship (QSAR) modeling and machine learning algorithms. rsc.org
Mechanistic InsightSystems biology modeling to understand the network-level effects of this compound based on experimental data. nih.gov

By integrating these advanced computational tools, researchers can rationalize experimental findings, generate new hypotheses, and ultimately design novel this compound-based compounds with improved therapeutic properties in a more time- and cost-effective manner. nih.govrsc.org

Q & A

Q. What are the established spectroscopic and chromatographic protocols for confirming Paniculatine’s molecular structure and purity?

Methodological Answer: Structural elucidation of this compound typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and X-ray crystallography for unambiguous confirmation . High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (LC-MS) are standard for purity validation. Researchers must cross-reference spectral data with literature and report deviations, ensuring alignment with NIH guidelines for experimental reproducibility .

Q. What extraction and isolation methods are optimal for obtaining this compound from natural sources?

Methodological Answer: Ethanol-water solvent systems (e.g., 70% ethanol) are commonly used for extraction due to this compound’s polarity. Column chromatography (silica gel or Sephadex LH-20) and preparative TLC are standard for isolation. Researchers should report yield percentages, solvent ratios, and temperature conditions to ensure replicability. Comparative studies using Soxhlet vs. ultrasound-assisted extraction can optimize efficiency .

Q. How can contradictory findings on this compound’s bioactivity across cell lines be systematically resolved?

Methodological Answer: Contradictions often arise from variability in cell culture conditions (e.g., passage number, media composition) or assay protocols. Researchers should:

  • Replicate studies under standardized conditions (e.g., ATCC-recommended media).
  • Use dose-response curves to compare EC₅₀ values across models.
  • Conduct meta-analyses to identify confounding variables (e.g., oxidative stress interference) .
    A PICOT framework (Population: Cancer cell lines; Intervention: this compound dosage; Comparison: Control vs. treated; Outcome: Apoptosis rate; Time: 24–72h) ensures structured investigation .

Q. What experimental designs are appropriate for assessing this compound’s pharmacokinetics in preclinical models?

Methodological Answer: Pharmacokinetic studies require:

  • In vivo models : Rodent studies with intravenous/oral administration.
  • Sampling : Blood collection at timed intervals (e.g., 0.5, 1, 2, 4, 8h post-dose).
  • Analytical methods : LC-MS/MS for plasma concentration quantification.
  • Parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F%).
    Researchers must adhere to ARRIVE guidelines for animal studies and validate assays using quality controls (QCs) .

Q. How should researchers statistically analyze dose-response relationships in this compound toxicity studies?

Methodological Answer: Non-linear regression models (e.g., Hill equation, log-logistic) are used to derive LD₅₀/IC₅₀ values. Software like GraphPad Prism or R packages (drc) enable curve fitting. Report confidence intervals and assess goodness-of-fit (R², residual plots). For multivariate toxicity data (e.g., organ-specific effects), apply ANOVA with post-hoc Tukey tests .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible bioassays?

Methodological Answer:

  • Standardized synthesis : Document reaction conditions (temperature, catalyst, solvent) using IUPAC guidelines.
  • Quality control : Implement NMR and HPLC batch testing.
  • Reference standards : Use certified commercial samples for calibration.
    Publish detailed Supplementary Information (SI) with spectral datasets to enhance reproducibility .

Guidelines for Addressing Data Contradictions

  • Comparative analysis : Use systematic reviews to contextualize conflicting results (e.g., differing IC₅₀ values due to assay endpoints) .
  • Transparency : Report raw data, including outliers, in SI.
  • Collaborative verification : Partner with independent labs for cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.